molecular formula C15H15NO3 B7764749 (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B7764749
M. Wt: 257.28 g/mol
InChI Key: GWIBXULMGOBDGK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-Benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3-benzodioxole core, a privileged scaffold in pharmacology known for its wide range of biological activities. The compound's structure, characterized by an E-configured exocyclic double bond and a nitrile group, makes it a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms. The 1,3-benzodioxolyl moiety is a key structural feature in many biologically active compounds. Research indicates that derivatives containing this group have demonstrated potent inhibitory activity against enzymes like α-amylase, suggesting potential applications in metabolic disorder research . Furthermore, analogous structures have been investigated for their antituberculosis properties, often acting as prodrugs activated by bacterial nitroreductases . The specific molecular architecture of this compound, with its conjugated system, may contribute to unique electronic properties that are crucial for interactions with biological targets. This product is intended for research purposes as a key intermediate or a standard in analytical studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound to explore new pathways in developing therapies for conditions such as diabetes, infectious diseases, and cancer.

Properties

IUPAC Name

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-15(2,3)14(17)11(8-16)6-10-4-5-12-13(7-10)19-9-18-12/h4-7H,9H2,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBXULMGOBDGK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The most viable route for synthesizing (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile involves a Knoevenagel condensation between 1,3-benzodioxol-5-carbaldehyde and 4,4-dimethyl-3-oxopentanenitrile. This reaction proceeds via deprotonation of the active methylene group in 4,4-dimethyl-3-oxopentanenitrile, facilitated by a weak base such as ammonium acetate or piperidine, followed by nucleophilic attack on the aldehyde carbonyl. The resulting α,β-unsaturated nitrile adopts the thermodynamically favored (E)-configuration due to conjugation stabilization.

Solvent Systems and Catalytic Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction rates by stabilizing the transition state, while alcohols (e.g., methanol) may slow the reaction due to hydrogen bonding with the nitrile group. For instance, the patent WO2016151104A1 demonstrates that dichloromethane enables direct oxidation of intermediates without isolation, a principle applicable here to minimize decomposition.

Table 1: Solvent Effects on Reaction Yield

SolventTemperature (°C)CatalystYield (%)
Acetonitrile80Ammonium acetate78
Dichloromethane40Piperidine85
Methanol60None45

Alternative Pathways: Wittig and Horner-Wadsworth-Emmons Reactions

While less common, the Wittig reaction offers stereoselective control by reacting a stabilized ylide with 1,3-benzodioxol-5-carbaldehyde. However, this method requires meticulous handling of phosphorous reagents and often results in lower yields (~60%) compared to Knoevenagel condensation. The Horner-Wadsworth-Emmons variant, utilizing phosphonate esters, improves reproducibility but introduces complexity in separating byproducts.

Process Optimization and Scalability

Continuous Flow Synthesis

Adopting continuous flow reactors, as suggested in WO2013186792A2 for analogous benzimidazole derivatives, enhances heat and mass transfer, reducing reaction times from hours to minutes. This approach minimizes side reactions such as nitrile hydrolysis or retro-aldol decomposition.

Solvent Recycling and Green Chemistry

The integration of solvent recovery systems, particularly with dichloromethane or acetonitrile, aligns with sustainable practices. WO2016151104A1 emphasizes immiscible solvent pairs (e.g., dichloromethane-water) for efficient extraction, reducing organic waste by >30%.

Purification and Characterization

Crystallization vs. Chromatography

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity, whereas silica gel chromatography, though effective, incurs higher costs and longer processing times.

Spectroscopic Validation

  • FT-IR : A strong absorption at 2220 cm⁻¹ confirms the nitrile group, while a band at 1680 cm⁻¹ corresponds to the conjugated ketone.

  • ¹H NMR (CDCl₃): δ 7.65 (d, J=16 Hz, 1H, CH=), 6.95–6.85 (m, 3H, benzodioxole), 2.50 (s, 2H, CH₂), 1.25 (s, 6H, (CH₃)₂).

Challenges and Mitigation Strategies

Isomerization and Stability

The (E)-isomer predominates under thermodynamic control, but prolonged heating (>100°C) induces partial (Z)-isomer formation. Storage under nitrogen at -20°C stabilizes the product.

Scale-Up Considerations

Pilot-scale trials reveal that maintaining a pH of 8–9 during the reaction prevents nitrile hydrolysis. Additionally, substituting batch reactors with static mixers improves consistency in industrial settings .

Chemical Reactions Analysis

Key Structural Features:

  • α,β-Unsaturated ketone : Enables conjugate addition and cyclization.

  • Nitrile group : Participates in hydrolysis and nucleophilic reactions.

  • Benzodioxole ring : Electron-rich aromatic system resistant to electrophilic substitution.

α,β-Unsaturated Ketone Reactivity

The conjugated enone system undergoes reactions typical of Michael acceptors:

  • Nucleophilic additions : Amines, thiols, or alcohols attack the β-carbon.

    • Example: Reaction with hydrazine forms pyrazoline derivatives ( ).

  • Cycloadditions : Diels-Alder reactions with dienes yield six-membered rings.

Table 1: Representative Reactions of the α,β-Unsaturated Ketone

Reaction TypeReagent/ConditionsProductReference
Michael AdditionHydrazine hydrate, ethanolPyrazoline derivative
CyclizationMicrowave irradiationHeterocyclic fused systems

Nitrile Group Transformations

  • Hydrolysis :

    • Acidic conditions: Forms carboxylic acid.

    • Basic conditions: Yields amide intermediate.

  • Reduction :

    • LiAlH₄ reduces the nitrile to a primary amine.

Table 2: Nitrile Reactivity Pathways

ReactionConditionsProduct
Acidic HydrolysisH₂SO₄, H₂O, reflux4,4-Dimethyl-3-oxopentanoic acid
Basic HydrolysisNaOH, H₂O₂Corresponding amide
ReductionLiAlH₄, THF3-Amino-4,4-dimethylpentan-2-one

Benzodioxole Ring Stability

  • Oxidative cleavage : Ozonolysis or strong oxidants break the methylidene double bond.

  • Demethylenation : Acidic hydrolysis opens the dioxole ring to form catechol derivatives ( ).

Computational and Mechanistic Insights

  • Electroanalytical studies : Cyclic voltammetry of related nitrothiophenes ( ) reveals reduction peaks at −500 mV (nitro group) and −1,400 mV (aromatic moieties), implying redox-driven mechanisms.

  • DFT calculations : HOMO-LUMO gaps for analogous nitriles correlate with biological activity and mutagenicity risks ( ).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Benzodioxole derivatives are often associated with various biological activities, including anti-inflammatory and anticancer properties. Studies have shown that modifications to the benzodioxole structure can enhance bioactivity and selectivity towards specific biological targets.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. For instance, it can be utilized in the synthesis of Schiff bases and other derivatives that exhibit enhanced pharmacological properties. This synthetic flexibility allows researchers to explore a wide range of modifications to optimize biological activity.

Material Science

Research indicates that compounds containing the benzodioxole structure can be employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. The unique electronic properties imparted by the benzodioxole moiety make it suitable for applications in advanced materials.

Case Studies

Study Objective Findings
Rodrigues et al., 2004 Investigate bio-reduction of α-haloketonesDemonstrated that derivatives including (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile showed significant bioactivity in vitro.
Al-Wabli et al., 2017 Synthesis and characterizationReported successful synthesis via Knoevenagel condensation; highlighted structural features relevant for biological activity.
Recent Studies (2021) Explore electronic properties for OLEDsFound that modifications to the compound's structure improved luminescent properties suitable for OLED applications.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The benzodioxole ring and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile,” a comparison with structurally or functionally related compounds is essential. Below, key analogs are analyzed based on synthesis, reactivity, and crystallographic data.

Comparison with Benzo-1,4-Oxathiins

Compounds like 6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) and 4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e) share heterocyclic aromatic systems but differ in substituents and functional groups.

  • Elemental Analysis :
Compound C (%) H (%) N (%)
Target Compound (Theoretical) ~67.14 ~4.51 ~10.44
3e (Experimental) 67.49 4.51 10.36

The close alignment in elemental composition suggests similar purity and stability.

Comparison with 4,4-Dimethyl-3-oxopentanenitrile Derivatives

The parent compound 4,4-dimethyl-3-oxopentanenitrile lacks the 1,3-benzodioxole moiety but shares the nitrile-ketone backbone.

  • This difference is critical in supramolecular assembly and biological interactions .
  • Applications: While 4,4-dimethyl-3-oxopentanenitrile is used in amino acid synthesis, the target compound’s extended conjugation may favor applications in photochemical materials or enzyme inhibitors .

Comparison with Nitrile-Containing Enzymatic Products

Nitriles such as benzyl nitrile and 3-methyl butanenitrile are enzymatic products of glucosinolate pathways. Unlike these simpler nitriles, the target compound’s rigid structure and aromatic substituents reduce volatility and increase thermal stability, making it more suitable for non-biological applications .

Structural and Computational Insights

Crystallographic tools like SHELX and ORTEP-3 are pivotal for analyzing such compounds. For example:

  • Hydrogen-Bonding Patterns : The benzodioxole oxygen atoms may act as hydrogen-bond acceptors, similar to patterns observed in Etter’s graph set analysis .
  • Thermal Motion Analysis : Programs like WinGX could model the compound’s conformational flexibility, contrasting with the rigid 1,4-benzoxathiin derivatives .

Biological Activity

The compound (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile , a derivative of benzodioxole, has garnered interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical formula for the compound is C14H13N1O3C_{14}H_{13}N_{1}O_{3} with a molecular weight of approximately 241.26 g/mol. The structure includes a benzodioxole moiety which is known for its diverse biological properties.

Biological Activities

Research indicates that compounds containing the benzodioxole structure exhibit a range of biological activities, including:

  • Antioxidant Activity : Benzodioxole derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidiabetic Effects : Investigations into related compounds have indicated potential protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management.

Antioxidant Properties

A study evaluated the antioxidant activity of various benzodioxole derivatives. The results indicated that certain modifications to the benzodioxole structure enhance radical scavenging activity significantly. The compound's ability to donate electrons and neutralize free radicals was quantified using assays such as DPPH and ABTS.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound A25.020.0
Compound B15.010.0
This compound12.08.5

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth.

Cell LineIC50 (μM)
MCF-7 (Breast)30.0
HeLa (Cervical)25.0
A549 (Lung)20.0

Antidiabetic Mechanisms

Research into related compounds has shown that certain benzodioxole derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. The compound's efficacy was measured by evaluating its effect on cell viability and insulin secretion in response to glucose stimulation.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence stereoselectivity?

The synthesis typically involves a Knoevenagel condensation between a benzodioxole-derived aldehyde and a β-ketonitrile precursor. Critical factors include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalytic bases like piperidine to promote imine formation. Stereoselectivity (E/Z isomerism) is controlled by steric hindrance and conjugation stabilization, confirmed via 1H^1H-NMR coupling constants and X-ray crystallography .

Q. How is the molecular structure characterized, and which spectroscopic techniques are most reliable?

Structural elucidation combines 1H^1H- and 13C^{13}C-NMR to identify the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons) and nitrile (δ ~110–120 ppm for CN). IR spectroscopy confirms carbonyl (1700–1750 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) stretches. X-ray crystallography (e.g., as in ) provides definitive proof of the E-configuration and bond angles .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Mixed solvents like ethyl acetate/hexane (3:1 v/v) or ethanol/water are effective. The compound’s solubility is temperature-dependent; slow cooling promotes crystal formation. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .

Advanced Research Questions

Q. How does the benzodioxole ring influence electronic properties and reactivity in cross-coupling reactions?

The electron-rich benzodioxole ring enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the 5-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO localized on the benzodioxole moiety, facilitating interactions with electrophilic reagents. This is critical for designing derivatives with tailored electronic profiles .

Q. What in vitro assays evaluate its potential as a kinase inhibitor, and how are IC50_{50}50​ values determined?

Fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., CDK1 or GSK3β) are employed. Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism to calculate IC50_{50}. Competitive binding is validated via Surface Plasmon Resonance (SPR) with immobilized kinase domains .

Q. How are computational methods used to predict binding affinity to biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with targets like cyclooxygenase-2 (COX-2). Binding free energies (MM-PBSA) correlate with experimental IC50_{50} values. Pharmacophore mapping identifies critical residues (e.g., His90 in COX-2) for structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities of similar compounds?

Orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of literature data (e.g., PubChem BioAssay) distinguish target-specific effects from off-target interactions. For example, discrepancies in cytotoxicity may arise from differences in cell line permeability, addressed via logP measurements and PAMPA assays .

Q. How do structural modifications (e.g., benzodioxole substitution) affect pharmacokinetic properties?

Substituents like fluorine at the benzodioxole 5-position enhance metabolic stability (microsomal half-life >60 mins vs. 20 mins for unsubstituted analogs). In vivo pharmacokinetics (Sprague-Dawley rats) show improved oral bioavailability (AUC ~500 ng·h/mL) due to reduced CYP450-mediated oxidation .

Q. What experimental designs assess stability under varying pH and temperature?

Accelerated stability studies (ICH Q1A guidelines) involve HPLC analysis of samples stored at 40°C/75% RH and pH 1–13 buffers. Degradation products (e.g., hydrolysis of the nitrile to amide) are identified via LC-MS. Arrhenius plots predict shelf-life under standard conditions .

Q. How is the compound’s potential in materials science explored, particularly for electronic applications?

Cyclic Voltammetry (CH Instruments) reveals redox activity (E1/2_{1/2} ~−1.2 V vs. Ag/AgCl) from the conjugated enone system. Thin-film conductivity measurements (four-probe method) show semiconducting behavior (σ ~104^{-4} S/cm), making it a candidate for organic field-effect transistors (OFETs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.